molecular formula C23H23NO3S2 B5227205 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE

2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE

Cat. No.: B5227205
M. Wt: 425.6 g/mol
InChI Key: OAVMWJUDOSWMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE: is a complex organic compound that belongs to the class of thiazolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the reaction of acenaphthylene derivatives with thiazolidine precursors under controlled conditions. Common reagents might include sulfonyl chlorides and ethoxybenzenesulfonyl chloride, with catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process would include steps like purification through crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives with altered functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazolidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology: It may exhibit biological activity, making it a candidate for studies in drug development or biochemical research.

Industry: Industrial applications could involve its use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action for 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Acenaphthene derivatives:

Uniqueness

What sets 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE apart is its unique combination of structural features, which may confer distinct biological or chemical properties

Properties

IUPAC Name

2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S2/c1-2-27-18-9-11-19(12-10-18)29(25,26)24-14-15-28-23(24)21-13-8-17-7-6-16-4-3-5-20(21)22(16)17/h3-5,8-13,23H,2,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVMWJUDOSWMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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